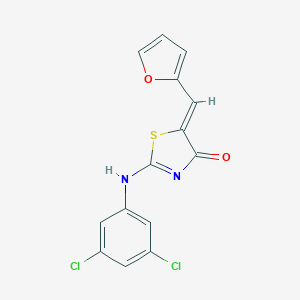
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective and potent activator of PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis.
作用机制
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial function, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced expression of genes involved in lipogenesis and inflammation. In animal models, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance endurance exercise capacity.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide in lab experiments is its selectivity and potency as a PPARδ agonist, which allows for the specific activation of the PPARδ pathway without affecting other pathways. Another advantage is its stability and solubility, which makes it suitable for use in various in vitro and in vivo assays. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which should be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide, including the investigation of its therapeutic potential in various diseases, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of novel PPARδ agonists with improved selectivity and safety profiles. Additionally, the use of this compound as a tool compound to study the PPARδ pathway and its downstream signaling cascades may provide valuable insights into the mechanisms underlying metabolic diseases and exercise physiology.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide involves a multi-step process, which includes the reaction of 4-chloro-2-methylphenylamine with 4-methoxyphenylacetic acid to form the intermediate product, followed by the reaction of the intermediate with butyl lithium and then with 4-chlorobutyryl chloride to yield the final product. The purity of the compound can be achieved by recrystallization from a suitable solvent.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, dyslipidemia, and cardiovascular diseases. It has also been investigated for its performance-enhancing effects in sports. In preclinical studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance endurance exercise capacity in animal models.
属性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-13-12-14(19)5-10-17(13)20-18(21)4-3-11-23-16-8-6-15(22-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
InChI 键 |
IVGCANSUXYSOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)

![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
